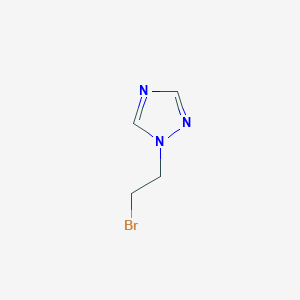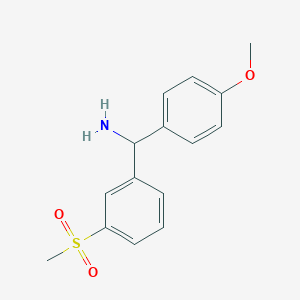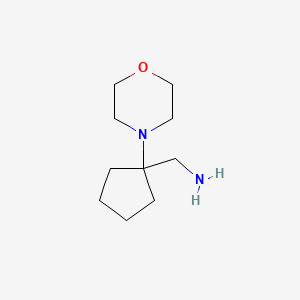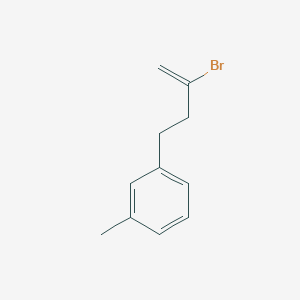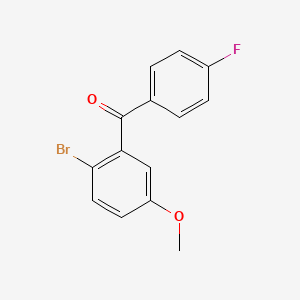
2-Bromo-4'-fluoro-5-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-4’-fluoro-5-methoxybenzophenone” is a chemical compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 309.13 . The IUPAC name for this compound is (2-bromo-5-methoxyphenyl) (4-fluorophenyl)methanone .
Molecular Structure Analysis
The molecular formula of “2-Bromo-4’-fluoro-5-methoxybenzophenone” is C14H10BrFO2 . The InChI code for this compound is 1S/C14H10BrFO2/c1-18-11-6-7-13 (15)12 (8-11)14 (17)9-2-4-10 (16)5-3-9/h2-8H,1H3 .
Physical And Chemical Properties Analysis
The melting point of “2-Bromo-4’-fluoro-5-methoxybenzophenone” is between 69-71 degrees Celsius .
Scientific Research Applications
Organic Synthesis and Catalysis
Brominated compounds are key intermediates in the synthesis of various organic compounds. For example, 2-Fluoro-4-bromobiphenyl is a critical intermediate in manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. The synthesis involves cross-coupling reactions facilitated by palladium catalysts and has been optimized for large-scale production despite the challenges posed by toxic and volatile reagents (Qiu et al., 2009).
Environmental Impact of Brominated Compounds
Brominated flame retardants (BFRs) are extensively studied for their occurrence in the environment and potential health risks. Novel brominated flame retardants (NBFRs) have been detected in indoor air, dust, and consumer goods. Their increasing application necessitates research into their occurrence, fate, and toxicity. Significant knowledge gaps exist for many NBFRs, indicating the need for further study to understand their environmental and health impacts (Zuiderveen et al., 2020).
Analytical and Sensing Applications
Brominated compounds also serve as building blocks for chemosensors. For instance, derivatives of brominated phenols have been utilized in developing fluorescent chemosensors for detecting metal ions and other analytes with high selectivity and sensitivity. This highlights the versatility of brominated compounds in designing molecular tools for analytical applications (Roy, 2021).
Safety and Hazards
“2-Bromo-4’-fluoro-5-methoxybenzophenone” is classified as an irritant . It can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound .
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-11-6-7-13(15)12(8-11)14(17)9-2-4-10(16)5-3-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHCXFXBHLGHHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641442 |
Source


|
| Record name | (2-Bromo-5-methoxyphenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
746651-88-7 |
Source


|
| Record name | Methanone, (2-bromo-5-methoxyphenyl)(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-5-methoxyphenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

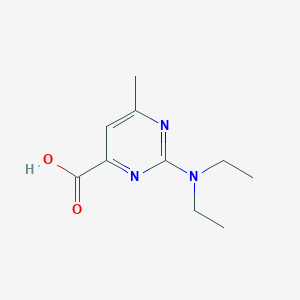
![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)

